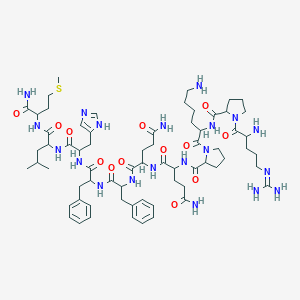![molecular formula C12F26Hg B040939 Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury CAS No. 120674-92-2](/img/structure/B40939.png)
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury, also known as Hg[TFP]2, is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique properties, including its high stability and solubility in organic solvents.
Mecanismo De Acción
The mechanism of action of Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury[TFP]2 is not fully understood. However, it is known that this compound interacts with proteins and other biomolecules in a non-specific manner, leading to changes in their conformation and function. This compound[TFP]2 is also known to bind to thiol groups in proteins, leading to their oxidation and inactivation.
Biochemical and Physiological Effects
This compound[TFP]2 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as glutathione reductase and thioredoxin reductase. This compound[TFP]2 has also been shown to induce oxidative stress in cells, leading to DNA damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury[TFP]2 has a number of advantages for lab experiments. This compound is highly stable and soluble in organic solvents, making it easy to handle and store. This compound[TFP]2 is also a reference standard for NMR spectroscopy, making it an essential tool for the calibration of NMR instruments.
However, this compound[TFP]2 also has some limitations for lab experiments. This compound is highly toxic and can pose a health hazard if not handled properly. This compound[TFP]2 is also expensive, which can limit its use in some research applications.
Direcciones Futuras
There are a number of future directions for research on Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury[TFP]2. One area of research is the development of new methods for the synthesis of this compound. Another area of research is the investigation of the mechanism of action of this compound[TFP]2, particularly its interactions with proteins and other biomolecules. Finally, there is a need for further research on the biochemical and physiological effects of this compound[TFP]2, particularly in vivo studies to determine its toxicity and potential therapeutic applications.
Conclusion
In conclusion, this compound[TFP]2 is a unique chemical compound that has been widely used in scientific research applications. This compound has a number of advantages for lab experiments, including its high stability and solubility in organic solvents. However, this compound[TFP]2 also has some limitations, including its toxicity and expense. Further research is needed to fully understand the mechanism of action of this compound[TFP]2 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury[TFP]2 involves the reaction of mercury diacetate with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-octene in the presence of trifluoroacetic acid. The reaction yields a white crystalline solid that is highly soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury[TFP]2 has been widely used in scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. This compound is used as a reference standard for the calibration of NMR instruments due to its high solubility and stability in organic solvents. This compound[TFP]2 is also used as a paramagnetic shift reagent in NMR experiments to enhance the resolution of spectra.
Propiedades
IUPAC Name |
bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F13.Hg/c2*7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOLZJLEABUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[Hg]C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F26Hg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371103 |
Source


|
| Record name | Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120674-92-2 |
Source


|
| Record name | Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)









![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)
